molecular formula C11H9FO4 B2747328 methyl 8-fluoro-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxylate CAS No. 2137792-93-7

methyl 8-fluoro-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxylate

Cat. No.: B2747328
CAS No.: 2137792-93-7
M. Wt: 224.187
InChI Key: QDDRRJWNZOOHOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

methyl 8-fluoro-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxylate is a chemical compound that belongs to the class of isochromene derivatives. Isochromenes are known for their diverse biological activities and are often used in the synthesis of various pharmaceuticals and agrochemicals. The presence of a fluorine atom in the structure enhances its chemical stability and biological activity.

Mechanism of Action

Target of Action

The primary targets of methyl 8-fluoro-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxylate are currently unknown

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound . These factors could include pH, temperature, and the presence of other molecules or compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 8-fluoro-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-fluorobenzaldehyde with methyl acetoacetate in the presence of a base, followed by cyclization to form the isochromene ring. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as piperidine or pyridine.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process. Purification steps such as recrystallization or chromatography are used to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

methyl 8-fluoro-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions include:

  • Carboxylic acids from oxidation.
  • Alcohols from reduction.
  • Substituted derivatives from nucleophilic substitution.

Scientific Research Applications

methyl 8-fluoro-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in the development of new pharmaceuticals.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 8-chloro-1-oxo-3,4-dihydroisochromene-3-carboxylate
  • Methyl 8-bromo-1-oxo-3,4-dihydroisochromene-3-carboxylate
  • Methyl 8-iodo-1-oxo-3,4-dihydroisochromene-3-carboxylate

Uniqueness

methyl 8-fluoro-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxylate is unique due to the presence of the fluorine atom, which imparts enhanced chemical stability and biological activity compared to its halogenated counterparts. The fluorine atom’s electronegativity and small size allow for stronger interactions with biological targets, making it a valuable compound in various research applications.

Properties

IUPAC Name

methyl 8-fluoro-1-oxo-3,4-dihydroisochromene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9FO4/c1-15-10(13)8-5-6-3-2-4-7(12)9(6)11(14)16-8/h2-4,8H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDDRRJWNZOOHOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC2=C(C(=CC=C2)F)C(=O)O1
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9FO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.